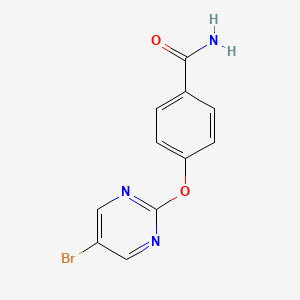
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, also known as DMTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral molecule that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the trifluoromethyl group in 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol plays a crucial role in its biological activity. This group can enhance the lipophilicity and metabolic stability of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to modulate the immune system by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has several advantages in lab experiments. It is a chiral compound that can be used to synthesize various chiral compounds. It is also a fluorescent probe that can be used to detect metal ions in biological samples. However, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound, which means that its enantiomers may exhibit different biological activities.
Orientations Futures
There are several future directions for the research on 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol. One of the directions is to explore the biological activity of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Another direction is to investigate the mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Moreover, the development of new synthetic methods for 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives can lead to the discovery of new chiral compounds with unique biological activities. Additionally, the use of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a chiral solvating agent for the determination of the enantiomeric purity of various compounds can be further explored.
Méthodes De Synthèse
The synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 3-(4-hydroxy-1,1,1-trifluoropropan-2-yl) morpholine with 2,2-dimethyl-4-chloropyridine in the presence of a base. The reaction yields 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a white solid with a purity of over 95%. This synthesis method is efficient and has been used in many scientific studies.
Applications De Recherche Scientifique
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research as a chiral building block in drug discovery and development. It has been used to synthesize various chiral compounds, including chiral ligands, chiral auxiliaries, and chiral catalysts. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been used as a chiral solvating agent for the determination of the enantiomeric purity of various compounds. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2)6-13(3-4-15-8)5-7(14)9(10,11)12/h7,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBTZJDAGNOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)


![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)






![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)